molecular formula C10H7NO B8653951 3-Cyano-1-(2-formylethenyl)benzene CAS No. 98116-49-5

3-Cyano-1-(2-formylethenyl)benzene

Cat. No. B8653951
CAS RN: 98116-49-5
M. Wt: 157.17 g/mol
InChI Key: XMKZFCPGOLTXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-1-(2-formylethenyl)benzene is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-1-(2-formylethenyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-1-(2-formylethenyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

98116-49-5

Product Name

3-Cyano-1-(2-formylethenyl)benzene

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3-(3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-7H

InChI Key

XMKZFCPGOLTXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of active manganese dioxide (20 g) in a solution of 3-cyanocinnamyl alcohol (Example 10(d), 4.0 g) in dichloromethane (100 ml) was stirred at room temperature for 16 hours. The mixture was filtered and the filtrate was evaporated to give the title product as a white solid, m.p. 100° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-cyanobenzaldehyde (4.5 g) in toluene (200 ml) was added (triphenylphosphoranylidene)acetaldehyde (13.6 g) and the mixture was stirred at 70° C. for 4 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane as an eluant and then the product was recrystallized from a mixture of toluene and hexane to give the desired compound (3.09 g, yield 57%) as pale yellow needle crystals.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

A mixture of 3-cyanobenzaldehyde (2.0 g) and (triphenylphosphoranylidene) acetaldehyde (5.0 g) in 100 mL CH2Cl2 was stirred at reflux for 16 hours. The reaction was cooled, concentrated and purified on silica gel column (ethyl acetate/hexane=3/7) to afford 2.2 g of 3-cyano-1-(2-formylethenyl)benzene as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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